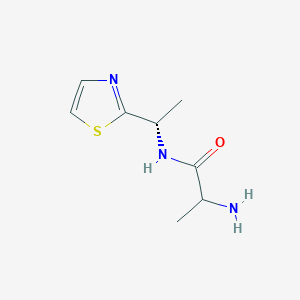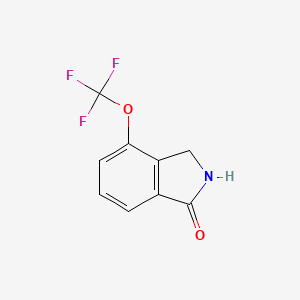
2-(4-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features an oxazole ring substituted with an aminophenyl group and a carboxamide group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Substitution with Aminophenyl Group:
Formation of Carboxamide Group: The carboxamide group is introduced via amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
2-(4-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its potent antitumor properties.
2-(4-Aminophenyl)benzoxazole: Studied for its antimicrobial activity.
2-(4-Aminophenyl)benzimidazole: Investigated for its potential therapeutic applications.
Uniqueness
2-(4-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxazole ring and carboxamide group provide a versatile platform for chemical modifications, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H15N3O2 |
|---|---|
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
2-(4-aminophenyl)-N,N,5-trimethyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H15N3O2/c1-8-11(13(17)16(2)3)15-12(18-8)9-4-6-10(14)7-5-9/h4-7H,14H2,1-3H3 |
Clave InChI |
SSJMIQXTTXOQPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=CC=C(C=C2)N)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11805348.png)


![2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B11805358.png)
